molecular formula C14H25NO4 B2456414 tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate CAS No. 1820717-79-0

tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate

Cat. No.: B2456414
CAS No.: 1820717-79-0
M. Wt: 271.357
InChI Key: KAGVIUMABBZFFU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 3-(2-hydroxycyclohexyl)morpholine-4-carboxylate
  • tert-Butyl 3-(2-hydroxycyclopropyl)morpholine-4-carboxylate

These compounds share similar structural features but differ in the size and nature of the cycloalkyl group attached to the morpholine ring. The uniqueness of this compound lies in its specific cyclopentyl group, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-7-8-18-9-11(15)10-5-4-6-12(10)16/h10-12,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGVIUMABBZFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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